molecular formula C12H13N3O B1528845 4-(3-Amino-2-oxopiperidin-1-yl)benzonitrile CAS No. 1342733-43-0

4-(3-Amino-2-oxopiperidin-1-yl)benzonitrile

Cat. No.: B1528845
CAS No.: 1342733-43-0
M. Wt: 215.25 g/mol
InChI Key: GEUQEZOZOARJDO-UHFFFAOYSA-N
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Description

4-(3-Amino-2-oxopiperidin-1-yl)benzonitrile is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a benzonitrile group attached to a piperidine ring, which is substituted with an amino group at the 3-position and a keto group at the 2-position. Its molecular formula is C₁₂H₁₄N₂O, and it is known for its versatility in organic synthesis and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Amino-2-oxopiperidin-1-yl)benzonitrile typically involves multiple steps, starting with the formation of the piperidine ring. One common method is the cyclization of a linear precursor containing the appropriate functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Amino-2-oxopiperidin-1-yl)benzonitrile can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitrile group can be reduced to form an amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of 4-(3-nitro-2-oxopiperidin-1-yl)benzonitrile.

  • Reduction: Formation of 4-(3-amino-2-oxopiperidin-1-yl)benzylamine.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Amino-2-oxopiperidin-1-yl)benzonitrile has several applications in scientific research, including:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used to study biological processes and interactions with biomolecules.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: It can be utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 4-(3-Amino-2-oxopiperidin-1-yl)benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

4-(3-Amino-2-oxopiperidin-1-yl)benzonitrile is similar to other compounds that contain piperidine rings and benzonitrile groups. Some examples include:

  • Apixaban: A direct inhibitor of activated factor X (FXa) used in the prevention and treatment of thromboembolic diseases.

  • Edoxaban: Another anticoagulant used for treating deep vein thrombosis and pulmonary embolism.

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Properties

IUPAC Name

4-(3-amino-2-oxopiperidin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-8-9-3-5-10(6-4-9)15-7-1-2-11(14)12(15)16/h3-6,11H,1-2,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUQEZOZOARJDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC=C(C=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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